![molecular formula C16H13N B14080000 Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]-](/img/structure/B14080000.png)
Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]- is an organic compound with the molecular formula C15H11N. It is a derivative of benzonitrile, where the benzene ring is substituted with a 4-[(1E)-2-(4-methylphenyl)ethenyl] group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
The synthesis of Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]- typically involves the reaction of 4-methylbenzaldehyde with benzonitrile in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals
作用機序
The mechanism of action of Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]- involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
類似化合物との比較
Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]- can be compared with other similar compounds, such as:
Benzonitrile: The parent compound, which lacks the 4-[(1E)-2-(4-methylphenyl)ethenyl] group.
4-Methylbenzonitrile: A derivative with a methyl group on the benzene ring.
4-[(1E)-2-(4-methylphenyl)ethenyl]benzaldehyde: A compound with an aldehyde group instead of a nitrile group.
The uniqueness of Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
分子式 |
C16H13N |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
4-[(E)-2-(4-methylphenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C16H13N/c1-13-2-4-14(5-3-13)6-7-15-8-10-16(12-17)11-9-15/h2-11H,1H3/b7-6+ |
InChIキー |
XDRQSWIHRYSNDY-VOTSOKGWSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C#N |
正規SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B14079924.png)
![N-ethyl-5-fluoro-2-{[5-(2-{6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-yl}-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-6-yl]oxy}-N-(propan-2-yl)benzamide](/img/structure/B14079930.png)
![trans-(+/-) Tert-butyl-4-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B14079931.png)
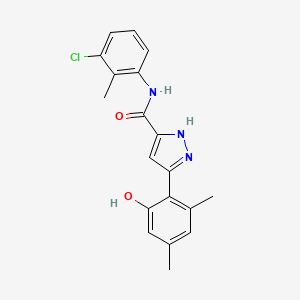
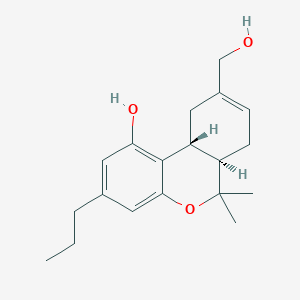
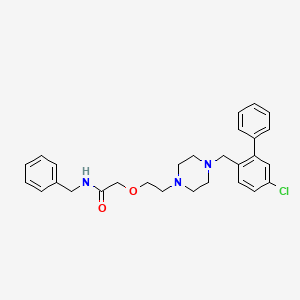

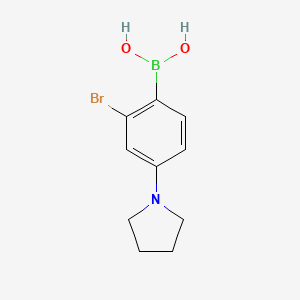
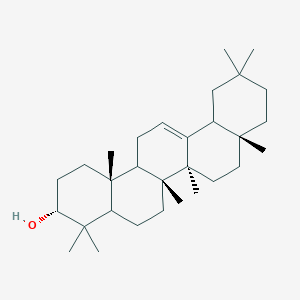

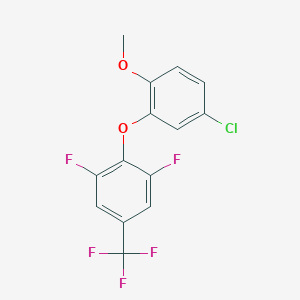
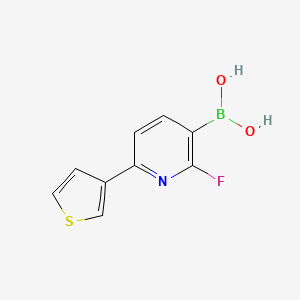
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079996.png)
